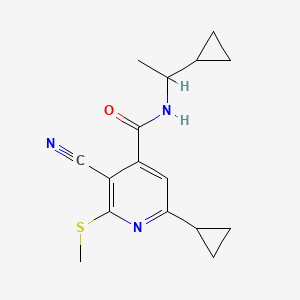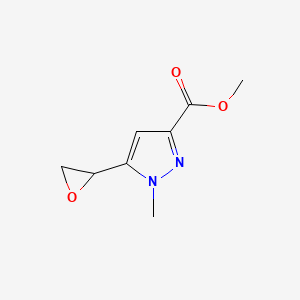
N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide" is a compound of interest in the field of organic chemistry, with potential applications in pharmacology and materials science. Its synthesis, structural analysis, and properties are pivotal in understanding its utility and functionality.
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step organic reactions, typically starting from specific phenol or aniline derivatives. A common method includes acylation reactions, where an acyl group is introduced to the aromatic amine. For instance, Sharma et al. (2018) synthesized a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The crystal structure and molecular geometry of similar compounds reveal significant insights into their chemical behavior. For instance, compounds with benzoyl and acetamide groups show a variety of crystalline forms and intermolecular hydrogen bonding patterns that influence their stability and reactivity. Marinova et al. (2022) described the crystal structure of a benzoyl-phenethyl-phenylacetamide, noting the presence of intermolecular N-H...O hydrogen bonds (Marinova et al., 2022).
Applications De Recherche Scientifique
1. Imaging and Radioligand Applications
- Synthesis and Biodistribution of Radioligands : This compound has been studied for its potential as a positron emission tomography (PET) ligand, particularly for investigating central neurokinin(1) (NK1) receptors. The synthesis process and biodistribution of these ligands indicate their suitability for in vivo visualization of NK1 receptors using PET technology (M. V. D. Mey et al., 2005).
2. Anticancer Research
- Design and Synthesis for Anticancer Applications : A series of compounds including variants of benzophenone, closely related to the target compound, have been synthesized and evaluated for their anticancer properties. These studies highlight the potential of such compounds in inhibiting tumor growth and vascularization, with implications for future drug development (Zabiulla et al., 2016).
3. Structural Analysis
- Crystal Structure and Molecular Interactions : The crystal structure of similar compounds has been thoroughly investigated, revealing insights into molecular geometry, hydrogen bonding, and intermolecular interactions. This is crucial for understanding the physical and chemical properties that may influence its pharmacological applications (Zhu-Ping Xiao et al., 2009).
4. Computational and Pharmacological Evaluation
- Molecular Docking Studies : Computational studies including molecular docking have been conducted to assess the interaction of similar compounds with biological targets, such as GABAA receptors. These studies are significant for predicting the pharmacological activities and optimizing drug design (S. Verma et al., 2017).
5. Spectroscopic Analysis
- Spectroscopic and Quantum Mechanical Studies : Spectroscopic methods have been employed to study the electronic properties and vibrational spectra of compounds analogous to N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide. These studies offer insights into their photochemical and thermochemical properties, which are vital for potential applications in materials science and photovoltaic efficiency modeling (Y. Mary et al., 2020).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO2/c1-16(2)18-10-8-17(9-11-18)14-23(27)26-22-13-12-20(25)15-21(22)24(28)19-6-4-3-5-7-19/h3-13,15-16H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHKNBVLQLGPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)
![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)




![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)


![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)